3-Nitro-8-(propan-2-yl)quinolin-4-ol
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Overview
Description
3-Nitro-8-(propan-2-yl)quinolin-4-ol: is a quinoline derivative characterized by the presence of a nitro group at the third position, a propan-2-yl group at the eighth position, and a hydroxyl group at the fourth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-8-(propan-2-yl)quinolin-4-ol typically involves the nitration of 8-(propan-2-yl)quinolin-4-ol. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials such as aniline derivatives. The process includes nitration, reduction, and cyclization steps, followed by purification through recrystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the fourth position can undergo oxidation to form a quinone derivative.
Reduction: The nitro group at
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-nitro-8-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12N2O3/c1-7(2)8-4-3-5-9-11(8)13-6-10(12(9)15)14(16)17/h3-7H,1-2H3,(H,13,15) |
InChI Key |
CBAVSZGVYRKDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC=C(C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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